molecular formula C20H19N5O5S2 B2586954 (Z)-methyl 2-(1-(3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate CAS No. 1025363-74-9

(Z)-methyl 2-(1-(3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate

Cat. No.: B2586954
CAS No.: 1025363-74-9
M. Wt: 473.52
InChI Key: VAAXHYZZEZTSJX-LCYFTJDESA-N
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Description

This compound is a complex heterocyclic molecule featuring multiple pharmacophoric motifs. Key structural elements include:

  • Pyrido[1,2-a]pyrimidin-4-one: A fused bicyclic system that enhances planar rigidity and π-π stacking interactions, common in antimicrobial and antitumor agents .
  • 3-Oxopiperazine moiety: A six-membered ring with an amide bond, likely influencing solubility and hydrogen-bonding capacity .
  • (Z)-Configuration: The stereochemistry at the methylidene group (C=CH-) may dictate biological activity by affecting binding site complementarity .

Properties

IUPAC Name

methyl 2-[1-[3-[(Z)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]-3-oxopiperazin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O5S2/c1-23-19(29)13(32-20(23)31)9-11-16(22-14-5-3-4-7-25(14)18(11)28)24-8-6-21-17(27)12(24)10-15(26)30-2/h3-5,7,9,12H,6,8,10H2,1-2H3,(H,21,27)/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAAXHYZZEZTSJX-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCNC(=O)C4CC(=O)OC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCNC(=O)C4CC(=O)OC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-(1-(3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate is a complex compound with potential pharmacological properties. This article reviews its biological activity, focusing on antimicrobial, antitumor, and antioxidant effects, supported by recent research findings.

Chemical Structure

The molecular formula for the compound is C19H20N4O2S2C_{19}H_{20}N_{4}O_{2}S_{2}. Its structure includes a thiazolidine ring, pyrido-pyrimidine moiety, and piperazine derivative, which contribute to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the compound's significant antimicrobial activity against various bacterial strains.

Key Findings:

  • Antibacterial Activity :
    • The compound exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria.
    • Minimum Inhibitory Concentration (MIC) values ranged from 0.004 to 0.03 mg/mL against sensitive strains like Enterobacter cloacae and Escherichia coli .
    • Comparative studies indicated that the compound's effectiveness surpassed that of standard antibiotics such as ampicillin and streptomycin by 10–50 times.
  • Antifungal Activity :
    • The compound demonstrated good to excellent antifungal activity with MIC values between 0.004 and 0.06 mg/mL.
    • It was particularly effective against Trichoderma viride, while showing resistance against Aspergillus fumigatus .

Table 1: Antimicrobial Activity Summary

Bacterial StrainMIC (mg/mL)MBC (mg/mL)
Enterobacter cloacae0.0040.008
Escherichia coli0.0120.030
Staphylococcus aureus0.0150.030
Bacillus cereus0.0080.020

Antitumor Activity

The compound has also been evaluated for its antitumor properties, particularly against glioblastoma cells.

Research Insights:

  • Cytotoxicity :
    • Studies reported a decrease in cell viability in glioblastoma multiforme cells upon treatment with the compound.
    • Specific derivatives of thiazolidinones showed potent antitumor effects, indicating that structural modifications can enhance efficacy .
  • Mechanism of Action :
    • Molecular docking studies suggest that the compound interacts with key proteins involved in tumor growth, potentially inhibiting their activity .

Antioxidant Activity

The antioxidant potential of the compound has been investigated through various assays.

Findings:

  • Radical Scavenging Activity :
    • The synthesized derivatives exhibited antioxidant activities comparable to that of vitamin C.
    • The presence of hydroxyl groups in some derivatives enhanced their radical scavenging ability .

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of similar thiazolidinone derivatives. For instance, derivatives of (Z)-methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl have demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. In one study, specific compounds exhibited minimum inhibitory concentrations (MICs) that were 10–50 times more effective than conventional antibiotics like ampicillin and streptomycin . The most potent compound showed MIC values as low as 0.004 mg/mL against certain bacterial strains.

Antifungal Activity

In addition to antibacterial properties, these compounds have shown promising antifungal activity. The MIC values for antifungal activity ranged from 0.004 to 0.06 mg/mL, indicating effectiveness against various fungal pathogens. Notably, one compound was found to be particularly effective against Trichoderma viride, while others showed resistance against Aspergillus fumigatus .

Anticancer Potential

The anticancer properties of thiazolidinone derivatives have also been investigated. In vitro studies indicated that these compounds could induce apoptosis in cancer cell lines, such as HepG2 liver cancer cells. The mechanisms involved included the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins like Bcl-2, suggesting a pathway for therapeutic intervention in cancer treatment .

Anti-inflammatory Effects

Molecular docking studies have suggested that these compounds may serve as inhibitors of key enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX). Such inhibition could potentially lead to the development of new anti-inflammatory agents .

Comparative Analysis of Related Compounds

To provide a clearer understanding of the potential applications and effectiveness of (Z)-methyl 2-(1-(3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate, a comparative analysis with related compounds is beneficial:

Compound NameStructural FeaturesBiological Activity
Thiazolidine Derivative AThiazolidine ringAntimicrobial
Thiazolidine Derivative BThiazole and pyrimidine ringsAnti-inflammatory
Thiazolidine Derivative CSimilar structureAnticancer

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of thiazolidinone derivatives found that one compound exhibited an MIC of 15.62 µg/mL against Staphylococcus aureus, indicating its potential as a broad-spectrum antibacterial agent.

Case Study 2: Anticancer Activity

In vitro assays revealed that another derivative induced apoptosis in HepG2 liver cancer cells with IC50 values indicating effective cytotoxicity at low concentrations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Bioactivity (Reported) Reference
Target Compound Pyrido[1,2-a]pyrimidinone + Thioxothiazolidinone Thioxo, ester, oxopiperazine Hypothesized: Antimicrobial
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazo[1,2-a]pyridine Nitrophenyl, cyano, ester Not specified
N-(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-3-amine Dithiazole + Pyridine Chloro, dithiazole, amino Antimicrobial
5-Ethyl 2-methyl 4-(4-(tert-butyl)phenyl)-3,3-dicyano-2-(2-methoxy-2-oxoethyl)pyrrolidine-2,5-dicarboxylate Pyrrolidine Ester, dicyano, tert-butylphenyl Not specified

Key Observations :

Thioxothiazolidinone vs. Dithiazole: The thioxothiazolidinone group in the target compound differs from dithiazole in by replacing one sulfur with an oxygen. This may enhance oxidative stability but reduce electrophilic reactivity . Both moieties are associated with antimicrobial activity, suggesting the target compound could share similar properties .

Fused Bicyclic Systems: The pyrido[1,2-a]pyrimidinone core in the target compound is structurally analogous to the tetrahydroimidazo[1,2-a]pyridine in . Both systems provide planar rigidity, which is critical for DNA intercalation or kinase inhibition .

Ester and Amide Functionalization: The acetate ester in the target compound contrasts with the nitrophenyl and cyano groups in . Esters generally improve bioavailability, while electron-withdrawing groups (e.g., nitro, cyano) enhance electrophilic reactivity .

Stereochemical Considerations :

  • The (Z)-configuration of the target compound’s methylidene group may mimic the spatial arrangement of bioactive dithiazoles in , which show activity against Gram-positive bacteria .

Methodological Approaches for Structural Comparison

Graph-Based Similarity Analysis :

  • Using algorithms to detect isomorphic subgraphs (e.g., shared pyridine or thiazole rings) can quantify structural overlap . For instance, the target compound shares a pyridine substructure with N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-3-amine .

Tanimoto Coefficient :

  • A Tanimoto score >0.7 (using binary fingerprints) would indicate significant similarity. The target compound likely scores highly with dithiazole derivatives due to shared sulfur-containing rings .

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